Hexacyanocobaltate (III)

Description

BenchChem offers high-quality Hexacyanocobaltate (III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexacyanocobaltate (III) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt-60(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3/i;;;;;;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAVHWMCBDFDCM-KTTJZPQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[60Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoN6-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13963-58-1 (tri-potassium salt), 14039-23-7 (tri-hydrochloride salt), 14049-79-7 (zinc[2:3]salt), 14123-08-1 (cobalt(2+)[2:3]salt), 14564-70-6 (tetra-potassium salt) | |

| Record name | Hexacyanocobaltate (III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17632-85-8 | |

| Record name | Cobaltate(3-)-60Co, hexakis(cyano-C)-, (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17632-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacyanocobaltate (III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of the Hexacyanocobaltate(III) Anion

Abstract

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of a stable, diamagnetic, and kinetically inert coordination complex. Its well-defined octahedral geometry and predictable electronic structure make it a cornerstone model in coordination chemistry and a valuable precursor for a variety of materials. This guide provides a comprehensive technical overview of the molecular and electronic structure of the [Co(CN)₆]³⁻ anion, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular and Electronic Structure

The hexacyanocobaltate(III) anion possesses a highly symmetrical and stable structure, which is a direct consequence of its electronic configuration and the nature of the metal-ligand bonding.

Geometry and Coordination

The anion features a central cobalt atom in the +3 oxidation state (Co³⁺). This central metal ion is coordinated by six cyanide ligands (CN⁻), resulting in an octahedral geometry.[1] The carbon atoms of the cyanide ligands are directly bonded to the cobalt center, forming strong sigma (σ) bonds.[1] In an idealized octahedral arrangement, the C-Co-C bond angles between adjacent ligands are 90°, while the C-Co-C angle for ligands in opposite positions is 180°. The Co-C-N linkages are nearly linear.[1]

Bonding and Electronic Configuration

The cyanide ion is a strong-field ligand, meaning it causes a large energy separation between the d-orbitals of the central cobalt ion. For a Co³⁺ ion, which has a d⁶ electron configuration, these six d-electrons occupy the lower-energy t₂g orbitals (t₂g⁶e_g⁰). This arrangement results in a low-spin complex with no unpaired electrons, rendering the [Co(CN)₆]³⁻ anion diamagnetic.[1] The significant ligand field stabilization energy conferred by this configuration contributes to the complex's exceptional thermodynamic stability and kinetic inertness.[1]

Quantitative Structural and Spectroscopic Data

The precise structural parameters of the [Co(CN)₆]³⁻ anion have been determined through extensive crystallographic and spectroscopic studies, primarily on its potassium salt, K₃[Co(CN)₆].

Crystallographic Data

Potassium hexacyanocobaltate(III) is known to exist in different crystalline polymorphs, most commonly monoclinic and orthorhombic structures. The dimensions of the anion are highly consistent across these forms.

| Parameter | Value | Crystal System | Reference |

| Bond Lengths | |||

| Co-C | 1.889(3) Å | - | [1] |

| C-N | 1.142(4) Å | - | [1] |

| Bond Angles | |||

| C-Co-C (adjacent) | ~90° | - | [1] |

| Co-C-N | 178.8(3)° | - | [1] |

| Lattice Parameters | |||

| a, b, c | 6.994 Å, 10.364 Å, 8.367 Å | Monoclinic | |

| β | 107.40° | Monoclinic | |

| a, b, c | 8.398 Å, 10.431 Å, 26.770 Å | Orthorhombic |

Table 1: Key crystallographic data for the [Co(CN)₆]³⁻ anion, primarily from studies on K₃[Co(CN)₆].

Spectroscopic Data

Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for probing the bonding and electronic environment of the [Co(CN)₆]³⁻ anion.

| Technique | Parameter | Typical Value/Range | Notes | Reference |

| IR/Raman | ν(C≡N) Stretch | ~2130 - 2170 cm⁻¹ | Shifted from free CN⁻ (~2080 cm⁻¹). The exact frequency is sensitive to the cation and crystal packing. | [1][2] |

| ⁵⁹Co NMR | Isotropic Chemical Shift | 0 ppm (Reference Standard) | K₃[Co(CN)₆] is the accepted reference standard for ⁵⁹Co NMR, defined as 0 ppm. | [3] |

| Temperature Dependence | 0.97 - 1.56 ppm/°C in D₂O | The chemical shift is highly sensitive to temperature, requiring precise control during experiments. | [1][2] |

Table 2: Characteristic spectroscopic data for the [Co(CN)₆]³⁻ anion.

Experimental Protocols

Synthesis of Potassium Hexacyanocobaltate(III)

This protocol describes a standard laboratory procedure for the synthesis of K₃[Co(CN)₆] from cobalt(II) chloride.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Activated charcoal

-

Distilled water

Procedure:

-

Preparation of Cobalt Solution: Dissolve 5.0 g of CoCl₂·6H₂O in 15 mL of distilled water in a 100 mL flask.

-

Preparation of Cyanide Solution: In a well-ventilated fume hood, carefully dissolve 15.0 g of KCN in 30 mL of distilled water. Cool this solution in an ice bath.

-

Complex Formation: Slowly add the cobalt chloride solution to the cold potassium cyanide solution with continuous stirring. A brownish precipitate may form.

-

Oxidation: Add 0.5 g of activated charcoal to the mixture. Vigorously bubble air through the suspension (or stir vigorously with exposure to air) for 1-2 hours. During this process, the Co(II) is oxidized to Co(III), and the precipitate should dissolve to form a clear, yellow solution.

-

Isolation: Heat the solution to 60 °C for 5-10 minutes to ensure the reaction is complete and to coagulate the charcoal. Filter the hot solution to remove the charcoal.

-

Crystallization: Reduce the volume of the filtrate by gentle heating until a thin crystalline film appears on the surface. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Purification: Collect the yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then dry them in a desiccator.

Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for determining the structure of a K₃[Co(CN)₆] crystal.

Procedure:

-

Crystal Selection and Mounting: Select a well-formed, single crystal (typically < 0.5 mm in any dimension) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Data Collection: Mount the goniometer on the diffractometer. A modern instrument typically uses a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector.[4] Collect a series of diffraction images (frames) by rotating the crystal through a specific angular range (e.g., 0.5-1.0° per frame).[4]

-

Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections. The data are then scaled and merged to produce a final reflection file. This step also determines the unit cell parameters and space group.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5] Refine this model against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors, resulting in a final, accurate molecular structure.[5]

Visualization of the Anion Structure

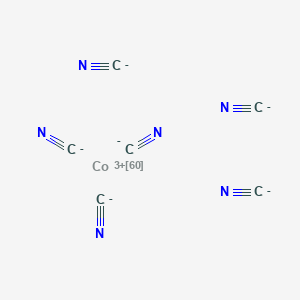

The octahedral coordination of the hexacyanocobaltate(III) anion can be represented graphically.

Figure 1: Octahedral structure of the [Co(CN)₆]³⁻ anion.

References

- 1. 59Co chemical shift anisotropy and quadrupole coupling for K3Co(CN)6 from MQMAS and MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. University of Ottawa NMR Facility Blog: 59Co : Temperature Dependent Chemical Shifts [u-of-o-nmr-facility.blogspot.com]

- 3. Active Nuclei Cobalt-59 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. excillum.com [excillum.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Beginner's Guide to the Synthesis of Potassium Hexacyanocobaltate(III)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the inorganic coordination complex, potassium hexacyanocobaltate(III), K₃[Co(CN)₆]. The document details a beginner-friendly experimental protocol and presents key characterization data in a structured format. This complex is of interest in various fields, including as a precursor for advanced materials and in fundamental coordination chemistry studies.

Introduction

Potassium hexacyanocobaltate(III) is a coordination compound featuring a central cobalt atom in the +3 oxidation state surrounded by six cyanide ligands in an octahedral geometry. The strong field nature of the cyanide ligands results in a kinetically inert, low-spin d⁶ complex. This stability makes it an excellent subject for introductory synthesis experiments in inorganic chemistry and a valuable building block in materials science. This guide outlines a reliable method for its preparation from common laboratory reagents.

Experimental Protocol: Synthesis of Potassium Hexacyanocobaltate(III)

This protocol is adapted from established methods and is suitable for individuals with basic laboratory experience.

2.1. Materials and Reagents

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Heating mantle or hot plate

-

Stirring rod

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

2.2. Procedure

-

Preparation of Reactant Solutions:

-

Dissolve 2.0 g of cobalt(II) chloride hexahydrate in 10 mL of distilled water in a 100 mL beaker.

-

In a separate beaker, carefully dissolve 4.0 g of potassium cyanide in 10 mL of distilled water. (Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling potassium cyanide).

-

-

Reaction Mixture:

-

Heat the cobalt(II) chloride solution to a gentle boil.

-

Slowly and with constant stirring, add the potassium cyanide solution to the boiling cobalt(II) chloride solution. A precipitate of cobalt(II) cyanide will form.

-

-

Formation of the Hexacyanocobaltate(II) intermediate:

-

Continue to stir the mixture while boiling. The initial precipitate will redissolve upon the addition of excess cyanide, forming a solution of potassium hexacyanocobaltate(II), K₄[Co(CN)₆].

-

-

Oxidation to Hexacyanocobaltate(III):

-

Allow the solution to continue boiling for approximately 5 minutes. The cobalt(II) complex will be oxidized by the dissolved oxygen from the air to the cobalt(III) complex. The color of the solution will change from reddish-brown to a pale yellow.

-

-

Crystallization and Isolation:

-

Once the color change is complete, remove the beaker from the heat and allow it to cool to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the pale yellow crystals of potassium hexacyanocobaltate(III) by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

Allow the crystals to air dry.

-

2.3. Expected Yield

The typical yield for this synthesis is approximately 80-90%.

Characterization Data

The synthesized potassium hexacyanocobaltate(III) can be characterized using various analytical techniques. Below is a summary of expected data.

Table 1: Purity and Elemental Analysis of Potassium Hexacyanocobaltate(III)

| Parameter | Typical Value | Method of Determination |

| Purity | ≥97.0% - 99% | Elemental Analysis |

| Elemental Composition | ||

| Carbon (C) | ~21.68% | Elemental Analysis |

| Nitrogen (N) | ~25.29% | Elemental Analysis |

| Cobalt (Co) | ~17.73% | Elemental Analysis |

| Potassium (K) | ~35.29% | Elemental Analysis |

Table 2: Spectroscopic Data for Potassium Hexacyanocobaltate(III)

| Spectroscopic Technique | Wavelength/Wavenumber (cm⁻¹) | Assignment |

| UV-Vis Spectroscopy | ~313 nm | ¹A₁g → ¹T₁g d-d transition |

| ~260 nm | ¹A₁g → ¹T₂g d-d transition | |

| FTIR Spectroscopy | ~2128 cm⁻¹ | C≡N stretching vibration |

| ~560 cm⁻¹ | Co-C stretching vibration | |

| ~416 cm⁻¹ | Co-C-N bending vibration |

Experimental Workflow

The synthesis of potassium hexacyanocobaltate(III) can be visualized as a straightforward workflow.

Caption: Experimental workflow for the synthesis of potassium hexacyanocobaltate(III).

Safety Considerations

-

Potassium cyanide (KCN) is a highly toxic substance. All handling of solid KCN and its solutions must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

In case of contact with skin, wash immediately with copious amounts of water.

-

In case of inhalation or ingestion, seek immediate medical attention.

-

Familiarize yourself with the appropriate emergency procedures for cyanide poisoning before beginning this experiment.

Conclusion

The synthesis of potassium hexacyanocobaltate(III) is a valuable introductory experiment in coordination chemistry. The procedure outlined in this guide is robust and provides a high yield of the desired product. The characterization data presented serves as a benchmark for researchers to confirm the identity and purity of their synthesized complex. Adherence to safety protocols, particularly when handling potassium cyanide, is of paramount importance.

Ligand Field Theory and the Hexacyanocobaltate(III) Ion: A Technical Guide

An In-depth Analysis of the Electronic Structure, Bonding, and Properties of [Co(CN)₆]³⁻

The hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, serves as a quintessential example for illustrating the principles of Ligand Field Theory (LFT). This theory, a sophisticated extension of Crystal Field Theory (CFT) incorporating molecular orbital concepts, provides a powerful framework for understanding the bonding, electronic structure, magnetic properties, and spectroscopic features of transition metal complexes. For researchers in coordination chemistry and drug development, a thorough grasp of LFT as applied to model complexes like [Co(CN)₆]³⁻ is fundamental for predicting and manipulating the properties of metal-based systems.

Electronic Configuration and Oxidation State

The central metal ion in the complex is cobalt. The overall charge of the anion is -3, and since each cyanide (CN⁻) ligand carries a -1 charge, the cobalt ion must possess an oxidation state of +3.

-

Neutral Cobalt (Co): [Ar] 3d⁷ 4s²

-

Cobalt(III) ion (Co³⁺): [Ar] 3d⁶

The Co³⁺ ion has six d-electrons, which are central to understanding the complex's properties within the framework of Ligand Field Theory.

Ligand Field Theory (LFT) Explanation

LFT describes the interaction between the metal's valence orbitals and the ligand orbitals. It evolved from Crystal Field Theory, which treats ligands as mere point charges, by considering the covalent nature of the metal-ligand bond.

Crystal Field Theory (CFT) Perspective

In the presence of six cyanide ligands arranged in an octahedral geometry, the degeneracy of the Co³⁺ ion's five d-orbitals is lifted. The orbitals are split into two distinct energy levels: a lower-energy, triply degenerate set called t₂g (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate set called e_g (d_z², d_x²-y²). The energy separation between these levels is denoted as Δₒ (the crystal field splitting energy) or 10Dq .[1][2][3][4]

The cyanide ion (CN⁻) is a strong-field ligand , positioned high in the spectrochemical series.[2] This means it induces a very large splitting energy (Δₒ). For a d⁶ ion like Co³⁺, the distribution of the six d-electrons depends on the balance between Δₒ and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.

-

Low-Spin Configuration: When Δₒ > P, it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals.

In [Co(CN)₆]³⁻, the large Δₒ caused by the strong-field cyanide ligands forces all six d-electrons to occupy the t₂g orbitals, resulting in a low-spin electronic configuration of t₂g⁶ e_g⁰ .[2] Because all electrons are paired, the complex is diamagnetic .

Molecular Orbital (MO) Theory Perspective

LFT enhances the electrostatic CFT model by considering the formation of molecular orbitals from metal and ligand orbitals.

-

σ-Bonding: The six cyanide ligands each donate a lone pair of electrons from a σ-symmetry orbital to the empty e_g, 4s, and 4p orbitals of the Co³⁺ ion. This forms six bonding σ molecular orbitals (filled by ligand electrons) and six antibonding σ* molecular orbitals. The metal's e_g orbitals are heavily involved in this interaction, raising their energy significantly.

-

π-Backbonding: Crucially for strong-field ligands like CN⁻, there is a π-interaction. The filled t₂g orbitals of the Co³⁺ ion have the correct symmetry to overlap with the empty π* (antibonding) orbitals of the cyanide ligands. This allows electron density to flow from the metal back to the ligands, a phenomenon known as π-backbonding . This interaction lowers the energy of the metal's t₂g orbitals, thereby increasing the energy gap Δₒ. This metal-to-ligand π-donation strengthens the Co-C bond and is a key reason why cyanide is such a strong-field ligand.

Quantitative Data Summary

The structural and energetic parameters of [Co(CN)₆]³⁻ have been determined through various experimental techniques, confirming the predictions of Ligand Field Theory.

| Parameter | Value | Method |

| Co-C Bond Length | 1.889(3) Å | X-ray Crystallography |

| C≡N Bond Length | 1.142(4) Å | X-ray Crystallography |

| Crystal Field Splitting (Δₒ) | ~34,500 cm⁻¹ | UV-Vis Spectroscopy |

| Overall Stability Constant (log β₆) | ~64 | Potentiometry |

| Magnetic Moment (μ_eff) | 0 B.M. (Diamagnetic) | Magnetic Susceptibility |

(Note: The stability constant for [Co(CN)₆]³⁻ is exceptionally high, indicating the complex is thermodynamically very stable.[5] The Δₒ value is significantly larger than for complexes like [Co(NH₃)₆]³⁺ (23,000 cm⁻¹), reflecting the strong field nature of the cyanide ligand.[4])

Experimental Protocols

The characterization of [Co(CN)₆]³⁻ relies on standard inorganic chemistry techniques.

Synthesis of Potassium Hexacyanocobaltate(III)

This protocol is adapted from standard inorganic synthesis procedures.[6]

-

Preparation of Reactants: Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water (e.g., 2.5 g in 75 mL) and bring the solution to a boil. Separately, prepare a solution of potassium cyanide (KCN) in water (e.g., 1.6 g in 30 mL). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Initial Reaction: While stirring the boiling CoCl₂ solution, slowly add the KCN solution. A reddish-brown solution should form.

-

Oxidation and Complexation: Add an excess of KCN (e.g., 3.0 g) to the hot solution and continue boiling. The Co(II) is oxidized to Co(III) by air, and the solution color should change from green to a clear yellow, indicating the formation of the stable [Co(CN)₆]³⁻ complex.

-

Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the yellow K₃[Co(CN)₆] product.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol (B145695) to remove residual water and soluble impurities. Dry the product in a desiccator.

UV-Vis Spectroscopy for Determination of Δₒ

-

Sample Preparation: Prepare a dilute aqueous solution of the synthesized K₃[Co(CN)₆] of a known concentration.

-

Data Acquisition: Record the absorbance spectrum of the solution using a UV-Vis spectrophotometer over a range of approximately 300-600 nm. Use deionized water as a blank.

-

Analysis: The [Co(CN)₆]³⁻ complex, being a d⁶ system, has spin-allowed transitions from the ground state (¹A₁g) to excited states (¹T₁g and ¹T₂g). The energy of the first d-d transition (¹A₁g → ¹T₁g) corresponds to Δₒ. Identify the wavelength of maximum absorbance (λ_max) for this first band.

-

Calculation: Convert λ_max (in nm) to energy in wavenumbers (cm⁻¹), which directly gives the value of Δₒ: Δₒ (cm⁻¹) = 10,000,000 / λ_max (nm)

Magnetic Susceptibility Measurement by Gouy Method

The Gouy method measures the apparent change in mass of a sample when placed in a magnetic field to determine its magnetic properties.[7]

-

Apparatus: A Gouy balance consists of an analytical balance and a powerful electromagnet. The sample is placed in a long cylindrical tube suspended from the balance so that one end is between the poles of the magnet (maximum field) and the other is outside the field.

-

Measurement:

-

Measure the mass of the empty sample tube with the magnet off (m₁).

-

Measure the apparent mass of the empty tube with the magnet on (m₂).

-

Fill the tube with the K₃[Co(CN)₆] sample to a calibrated mark and measure its mass with the magnet off (m₃).

-

Measure the apparent mass of the sample-filled tube with the magnet on (m₄).

-

-

Analysis: Diamagnetic substances like [Co(CN)₆]³⁻ are weakly repelled by a magnetic field, which will cause a slight apparent decrease in mass when the magnet is on (m₄ < m₃). After correcting for the diamagnetism of the tube itself, the mass susceptibility (χ_g) and molar susceptibility (χ_m) can be calculated.

References

Determining the oxidation state of cobalt in potassium hexacyanocobaltate(III)

An In-depth Technical Guide to Determining the Oxidation State of Cobalt in Potassium Hexacyanocobaltate(III)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for determining the oxidation state of the central cobalt atom in the coordination compound potassium hexacyanocobaltate(III). This process is fundamental in the characterization of coordination complexes and is crucial for understanding their electronic structure, reactivity, and potential applications in fields such as catalysis and drug development.

Introduction to Coordination Compounds and Oxidation States

Coordination compounds consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands.[1][2] The oxidation state of the central metal is a critical parameter that describes the degree of oxidation (loss of electrons) of the atom in the complex.[1][3] It is a hypothetical charge that the atom would have if all bonds to atoms of different elements were 100% ionic. Understanding the oxidation state is essential for predicting the chemical behavior of the complex.[4]

Potassium hexacyanocobaltate(III) is a coordination compound with the chemical formula K₃[Co(CN)₆].[5][6][7] The nomenclature, specifically the Roman numeral "(III)", explicitly indicates that the oxidation state of cobalt is +3.[4] This guide will demonstrate the systematic approach to deduce this value from the chemical formula.

Principle of Charge Neutrality

The fundamental principle applied in determining the oxidation state of the central metal in a coordination compound is the principle of charge neutrality. The sum of the oxidation states of all the constituent atoms in a neutral compound must equal zero.[8][9] For an ionic species, the sum of the oxidation states must equal the overall charge of the ion.

Methodology for Determining the Oxidation State of Cobalt

The determination of the oxidation state of cobalt in K₃[Co(CN)₆] is a deductive process based on the known charges of the counter-ions and the ligands.

Step 1: Dissociation of the Compound

In an aqueous solution, potassium hexacyanocobaltate(III) dissociates into its constituent ions. The potassium ions (K⁺) are the counter-ions, and the hexacyanocobaltate(III) is the complex ion.

K₃[Co(CN)₆] → 3K⁺ + [Co(CN)₆]³⁻

Step 2: Identification of Known Charges

The charge of the potassium ion is a well-established value. The charge of the cyanide ligand is also known.

-

Potassium Ion (K⁺): As an alkali metal, potassium invariably has an oxidation state of +1 in its compounds.

-

Cyanide Ligand (CN⁻): The cyanide ion is a monoatomic anion with a charge of -1.[10][11]

Step 3: Calculation of the Charge of the Complex Ion

Since the overall charge of the compound K₃[Co(CN)₆] is zero, the total positive charge from the counter-ions must be balanced by the total negative charge of the complex ion. With three potassium ions, the total positive charge is +3. Therefore, the charge of the complex ion, [Co(CN)₆], must be -3.

Step 4: Calculation of the Oxidation State of Cobalt

Let the oxidation state of cobalt be represented by 'x'. The sum of the oxidation states of the central metal atom and the ligands must equal the overall charge of the complex ion.

Charge of complex ion = (oxidation state of Co) + (6 × charge of CN⁻) -3 = x + (6 × -1) -3 = x - 6 x = -3 + 6 x = +3

Thus, the oxidation state of cobalt in potassium hexacyanocobaltate(III) is +3.

Data Presentation

The quantitative data used in this determination are summarized in the table below.

| Component | Symbol/Formula | Known Charge/Oxidation State | Number of Units | Total Charge |

| Potassium Ion | K⁺ | +1 | 3 | +3 |

| Cyanide Ligand | CN⁻ | -1 | 6 | -6 |

| Cobalt | Co | x (unknown) | 1 | x |

| Complex Ion | [Co(CN)₆]³⁻ | -3 | 1 | -3 |

| Overall Compound | K₃[Co(CN)₆] | 0 | 1 | 0 |

Logical Workflow for Oxidation State Determination

The following diagram illustrates the logical workflow for determining the oxidation state of cobalt in potassium hexacyanocobaltate(III).

Caption: Logical workflow for determining the oxidation state of cobalt.

Experimental Protocols

While the oxidation state of cobalt in potassium hexacyanocobaltate(III) is readily determined theoretically, experimental techniques can be employed to verify the oxidation states of metals in coordination complexes, especially in novel or uncharacterized compounds. These methods are generally spectroscopic or electrochemical in nature.

a) X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. The binding energy of the core electrons is sensitive to the chemical environment and oxidation state of the atom.

-

Methodology:

-

A solid sample of potassium hexacyanocobaltate(III) is placed in an ultra-high vacuum chamber.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

The kinetic energy of the photoelectrons emitted from the sample is measured by an electron energy analyzer.

-

The binding energy of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy of the X-ray, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.

-

The Co 2p spectrum is recorded. The binding energy of the Co 2p₃/₂ peak for Co(III) will be higher than that for Co(II) or Co(0) due to the increased effective nuclear charge. The observed binding energy is compared with literature values for cobalt compounds with known oxidation states.

-

b) Cyclic Voltammetry (CV)

-

Principle: Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. It can be used to study the redox properties of a compound and determine the stability of different oxidation states.

-

Methodology:

-

A solution of potassium hexacyanocobaltate(III) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in water).

-

A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

The presence of a reversible or quasi-reversible redox couple corresponding to the Co(III)/Co(II) transition would be observed. The potential of this redox event can be used to characterize the stability of the +3 oxidation state.

-

This guide provides a comprehensive overview of the theoretical determination of the oxidation state of cobalt in potassium hexacyanocobaltate(III), supported by a logical workflow and references to relevant experimental verification techniques. This foundational knowledge is essential for professionals engaged in the study and application of coordination chemistry.

References

- 1. britannica.com [britannica.com]

- 2. youtube.com [youtube.com]

- 3. webqc.org [webqc.org]

- 4. fiveable.me [fiveable.me]

- 5. scbt.com [scbt.com]

- 6. Potassium Hexacyanocobaltate (III) | Potassium cobalticyanide | C6N6K3Co - Ereztech [ereztech.com]

- 7. strem.com [strem.com]

- 8. ck12.org [ck12.org]

- 9. aakash.ac.in [aakash.ac.in]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

Introduction to the coordination chemistry of hexacyanocobaltate complexes

An In-Depth Technical Guide to the Coordination Chemistry of Hexacyanocobaltate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of hexacyanocobaltate(III), [Co(CN)₆]³⁻, a cornerstone complex in inorganic chemistry. It details its synthesis, structure, electronic properties, reactivity, and applications, with a focus on data-driven insights and experimental methodologies relevant to advanced research and development.

Introduction

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of an octahedral coordination complex, featuring a central cobalt atom in the +3 oxidation state coordinated to six cyanide ligands. The cyanide ion (CN⁻) is a strong-field ligand, a characteristic that profoundly influences the electronic structure, stability, and reactivity of the complex. This exceptional stability and its well-defined properties make it a crucial precursor for a wide array of materials, including coordination polymers, and a valuable system for theoretical studies in coordination chemistry.

Synthesis of Hexacyanocobaltate Complexes

The synthesis of hexacyanocobaltate(III) is a foundational procedure in coordination chemistry, typically involving the oxidation of a cobalt(II) salt in the presence of excess cyanide ions.

Synthesis of Potassium Hexacyanocobaltate(III), K₃[Co(CN)₆]

The most common laboratory preparation involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride, with potassium cyanide. The initial reaction forms the cobalt(II) complex, potassium hexacyanocobaltate(II) (K₄[Co(CN)₆]), which is then oxidized to the cobalt(III) state. This oxidation can be achieved by various means, including air oxidation or boiling the solution, which results in the evolution of hydrogen.

Experimental Protocol: Synthesis of K₃[Co(CN)₆]

This protocol is adapted from established laboratory methods.[1]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Potassium cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic.

-

Distilled water

-

Acetic acid (for purity check)

Procedure:

-

In a well-ventilated fume hood, prepare a solution of 48 g of CoCl₂·6H₂O in 500 mL of water and bring it to a boil.

-

Slowly add a solution of 30 g of KCN in 200 mL of water to the boiling cobalt chloride solution with constant stirring. A buff-violet precipitate of hydrated cobalt(II) cyanide will form.

-

Filter the precipitate by suction and wash it with two 50-mL portions of cold water.

-

Transfer the moist cobalt(II) cyanide precipitate to a beaker containing a solution of 60 g of KCN in 175 mL of water. Stir until the precipitate dissolves completely, forming a dark red solution of potassium hexacyanocobaltate(II). A slight excess of KCN is used to prevent the precipitation of K₂Co[Co(CN)₆].[1]

-

Heat the solution to boiling and maintain this temperature for 10-15 minutes. The color will change from dark red to pale yellow, accompanied by the evolution of hydrogen gas. This step represents the oxidation of Co(II) to Co(III).

-

Filter the hot solution if necessary, then cool it in an ice bath to crystallize the product.

-

Collect the light yellow crystals of K₃[Co(CN)₆] by filtration and drain them well.

-

Additional crops of crystals can be obtained by evaporating the mother liquor. The product can be purified by recrystallization from water.

Purity Check: A pure product should yield little to no precipitate when a small sample is boiled with dilute acetic acid.[1]

Caption: Workflow for the synthesis of K₃[Co(CN)₆].

Synthesis of Metal(II) Hexacyanocobaltates(III) (MHCCo)

Metal(II) hexacyanocobaltate(III) (MHCCo) complexes, also known as Prussian Blue Analogues, are coordination polymers with three-dimensional network structures. They are synthesized via co-precipitation.

Experimental Protocol: Synthesis of MHCCo Complexes

This protocol is based on the method described by Kaye and Long.[2]

Materials:

-

Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])

-

A divalent metal nitrate (B79036) salt (e.g., Zn(NO₃)₂, Mn(NO₃)₂, Fe(NO₃)₂, Ni(NO₃)₂)

-

Millipore water

Procedure:

-

Prepare a solution of 10 mmol of K₃[Co(CN)₆] dissolved in 100 mL of Millipore water.

-

Prepare a separate solution of 18 mmol of the chosen metal nitrate in 100 mL of Millipore water.

-

Add the K₃[Co(CN)₆] solution dropwise to the metal nitrate solution with stirring.

-

A precipitate will form. Allow the precipitate to anneal in the mother liquor.

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid with Millipore water, dry at 60 °C, and then powder and sieve the final product.[2][3]

Structural and Physicochemical Properties

The [Co(CN)₆]³⁻ anion possesses a highly symmetrical octahedral geometry, which contributes significantly to its stability.

Table 1: Physicochemical Properties of Potassium Hexacyanocobaltate(III)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13963-58-1 | |

| Molecular Formula | C₆CoK₃N₆ | |

| Molecular Weight | 332.33 g/mol | |

| Appearance | Faintly yellow, monoclinic crystals | |

| Density | 1.906 g/cm³ |

| Solubility | Freely soluble in water | |

Crystallographic Data

X-ray diffraction studies have precisely determined the structure of K₃[Co(CN)₆]. The cobalt(III) ion is surrounded by six cyanide ligands with the carbon atoms directly bonded to the cobalt center. The bond angles between adjacent Co-C bonds are approximately 90 degrees, consistent with an octahedral geometry.

Table 2: Crystallographic and Bond Parameter Data for K₃[Co(CN)₆]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic (one polytype) | |

| Space Group | Pbcn | |

| Lattice Parameters | a = 8.398 Å, b = 10.431 Å, c = 26.770 Å | |

| Co-C Bond Distance | 1.889(3) Å | [1] |

| C-N Bond Distance | 1.142(4) Å | [1] |

| Co-C-N Bond Angle | 178.8(3)° (nearly linear) |[1] |

Electronic Structure and Spectroscopy

The electronic properties of [Co(CN)₆]³⁻ are best described by Ligand Field Theory (LFT), an extension of molecular orbital theory for transition metal complexes.

Ligand Field Theory and Magnetic Properties

The cobalt(III) ion has a d⁶ electronic configuration. The six cyanide ligands are strong-field ligands, creating a large energy splitting (Δₒ) between the t₂g (dxy, dxz, dyz) and e₉* (dx²-y², dz²) sets of d-orbitals. This large splitting forces the six d-electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin t₂g⁶ e₉*⁰ configuration. Consequently, with no unpaired electrons, the [Co(CN)₆]³⁻ complex is diamagnetic.

Caption: d-orbital splitting in low-spin [Co(CN)₆]³⁻.

Spectroscopic Characterization

Spectroscopic methods are essential for characterizing hexacyanocobaltate complexes.

Table 3: Spectroscopic Data for [Co(CN)₆]³⁻

| Spectroscopy | Feature | Wavenumber/Wavelength | Assignment | Reference |

|---|---|---|---|---|

| Infrared (IR) | C≡N stretch | ~2150-2180 cm⁻¹ | ν(C≡N) | [2] |

| Co-C stretch | ~440-490 cm⁻¹ | ν(Co-C) | [2] | |

| UV-Vis | Band 1 | ~311 nm | ¹A₁g → ¹T₁g (d-d transition) | [3] |

| Band 2 | ~260 nm | ¹A₁g → ¹T₂g (d-d transition) | [3] |

| | Band 3 | Higher Energy | Charge Transfer |[3] |

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band corresponding to the C≡N stretching frequency.[2] Coordination of metal ions to the nitrogen atoms of the cyanide ligands in MHCCo complexes causes this frequency to shift to higher values compared to the free [Co(CN)₆]³⁻ complex.[2]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of [Co(CN)₆]³⁻ displays two weak bands in the near-UV region.[3] These correspond to Laporte-forbidden (d-d) electronic transitions, specifically ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g.[3] Their intensity is a result of vibronic coupling, which momentarily breaks the centrosymmetric nature of the complex.[3] A more intense charge-transfer band is observed at higher energies.[3]

Redox Chemistry and Reactivity

The hexacyanocobaltate system exhibits a quasi-reversible Co(III)/Co(II) redox process. The [Co(CN)₆]³⁻ anion can be reduced to hexacyanocobaltate(II), [Co(CN)₆]⁴⁻. In Prussian Blue Analogues, this redox process is observed at around +0.9 V (vs Ag/AgCl).[2]

Photochemical Reactivity

A significant aspect of hexacyanocobaltate(III) chemistry is its photochemical behavior. Upon irradiation with UV light, the complex can undergo photoaquation, where a cyanide ligand is lost and replaced by a water molecule. This photoreactivity is crucial for understanding its environmental toxicity.

Formation of Bimetallic Assemblies

The [Co(CN)₆]³⁻ anion is an excellent building block for creating multidimensional coordination polymers, often called Prussian Blue Analogues. In these structures, the cyanide ligands bridge between the inner-sphere Co(III) ion and outer-sphere divalent metal ions (M²⁺), forming Co-C≡N-M linkages. These materials have applications in catalysis, magnetism, and energy storage.

Caption: Formation of Prussian Blue Analogues.

Applications

The unique properties of hexacyanocobaltate complexes lend them to various applications.

-

Catalysis: Metal(II) hexacyanocobaltates (MHCCo) have been investigated as heterogeneous catalysts. For example, they can catalyze the oligomerization of amino acids like glycine (B1666218) and alanine, a reaction relevant to prebiotic chemistry research. Zinc(II) hexacyanocobaltate(III) (ZnHCCo) has shown notable catalytic activity, converting glycine into tetramers. Cobalt hexacyanoferrate, a related analogue, shows promise as a robust electrocatalyst for the oxygen evolution reaction (water oxidation) and formate (B1220265) oxidation.

-

Drug Development & Radiopharmacy: In pharmaceuticals, potassium hexacyanocobaltate(III) is used in the synthesis of more complex cobalt-containing compounds, some of which have applications in radiopharmacy.

-

Analytical Chemistry: Due to its high symmetry and relatively narrow NMR signal, potassium hexacyanocobaltate(III) is used as a standard in ⁵⁹Co Nuclear Magnetic Resonance (NMR) spectroscopy.

Toxicity

While aqueous solutions of K₃[Co(CN)₆] are considered relatively non-poisonous when freshly prepared, the complex poses a significant environmental hazard due to its photochemical reactivity.

Photopotentiation of Toxicity

Exposure to ultraviolet (UV) radiation drastically increases the toxicity of hexacyanocobaltate(III). The UV light causes the dissociation of the stable complex, releasing free cyanide ions into the solution. This free cyanide is highly toxic to aquatic organisms.

Caption: Mechanism of photochemically induced toxicity.

Studies on rainbow trout (Oncorhynchus mykiss) have shown that the toxicity is over 1000 times greater in the presence of environmentally relevant levels of UV radiation compared to exposure in the dark.

Table 4: Acute Toxicity of Potassium Hexacyanocobaltate(III) to Rainbow Trout

| Condition | LC₅₀ (96-hour) | Reference |

|---|---|---|

| Without UV Radiation | 112.9 mg/L |

| With UV Radiation | 0.38 mg/L | |

The presence of dissolved organic matter, such as humic acids, can attenuate this toxicity by absorbing UV radiation. This highlights the complexity of assessing the environmental risk of metallocyanide complexes.

References

Theoretical and computational studies of [Co(CN)6]3- electronic structure

An In-depth Technical Guide to the Theoretical and Computational Investigation of the Electronic Structure of Hexacyanocobaltate(III)

Abstract

The hexacyanocobaltate(III) ion, [Co(CN)6]3-, is a classic coordination complex that serves as a fundamental model for understanding the electronic structure of transition metal compounds. Its closed-shell, low-spin d6 configuration and high symmetry (Oh) make it an ideal subject for both theoretical and experimental investigation. This guide provides a comprehensive overview of the advanced computational and spectroscopic methods used to probe the electronic properties of [Co(CN)6]3-. It details the theoretical underpinnings based on Ligand Field Theory and Molecular Orbital Theory, outlines rigorous experimental and computational protocols, presents key quantitative data, and illustrates the intricate relationships between theory, computation, and experimental observation. This document is intended for researchers and professionals in chemistry, materials science, and drug development who are engaged in the study of transition metal complexes.

Theoretical Framework of Electronic Structure

The electronic structure of [Co(CN)6]3- is best understood through the lenses of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory, which build upon the foundational concepts of Crystal Field Theory (CFT).

-

Oxidation State and Electron Configuration: In [Co(CN)6]3-, the cobalt center is in a +3 oxidation state.[1] A neutral cobalt atom has the electron configuration [Ar] 3d7 4s2. The Co(III) ion therefore has a d6 configuration.[2]

-

Ligand Field Theory (LFT): The cyanide ion (CN-) is a strong-field ligand, meaning it causes a large energy splitting of the cobalt's 3d orbitals.[2][3] In the octahedral (Oh) symmetry of the complex, the five degenerate d-orbitals split into two sets: a lower-energy, triply degenerate set (t2g: dxy, dxz, dyz) and a higher-energy, doubly degenerate set (eg: dz², dx²-y²). The energy separation between these sets is denoted as Δoct or 10Dq.[4][5]

-

Spin State: For a d6 ion like Co(III), the electrons can either populate the orbitals to maximize spin (high-spin) or to fill the lower-energy orbitals first (low-spin). Since CN- is a strong-field ligand, the crystal field splitting energy (Δoct) is greater than the spin-pairing energy (P). Consequently, all six d-electrons pair up in the lower-energy t2g orbitals, resulting in a t2g⁶ eg⁰ configuration.[2][3] This yields a diamagnetic, low-spin complex with a total spin S=0, which is confirmed by magnetic susceptibility measurements.[3][6]

-

Molecular Orbital Theory: A more complete picture involves the covalent interactions between the cobalt 3d, 4s, and 4p orbitals and the symmetry-adapted linear combinations (SALCs) of the cyanide ligand orbitals. The CN- ligand is both a strong σ-donor and a π-acceptor.

-

σ-Bonding: The filled σ-orbitals of the six CN- ligands interact with the Co(III) eg (dz², dx²-y²) and a1g (4s) orbitals, forming bonding and antibonding molecular orbitals.

-

π-Bonding (Back-bonding): The filled t2g orbitals of the Co(III) center have the correct symmetry to interact with the empty π* antibonding orbitals of the CN- ligands. This interaction, known as π-back-bonding, leads to a delocalization of electron density from the metal to the ligands, strengthening the Co-C bond and further increasing the Δoct value.[7]

-

The interplay of these theoretical models can be visualized through a simplified molecular orbital diagram.

Figure 1: Simplified MO diagram for [Co(CN)6]3-.

Computational Methodologies

A variety of computational techniques are employed to model the electronic structure and predict the spectroscopic properties of [Co(CN)6]3-.

Density Functional Theory (DFT)

DFT is a workhorse method for calculating the ground-state properties of transition metal complexes, offering a good balance between accuracy and computational cost.

-

Functionals: The choice of the exchange-correlation functional is critical. Generalized Gradient Approximation (GGA) functionals like BP86 are common, but hybrid functionals that mix a portion of exact Hartree-Fock exchange, such as B3LYP or PBE0, often provide more accurate results for properties like spin-state energetics and electronic transitions.[8][9]

-

Basis Sets: For transition metals like cobalt, triple-ζ quality basis sets (e.g., def2-TZVP) are recommended to provide sufficient flexibility for describing the valence orbitals.[9] For other atoms like C and N, double-ζ basis sets (e.g., def2-SVP) may be adequate. Including polarization and diffuse functions is often necessary for accurate calculations of excited states and anions.[10][11]

-

Solvation Models: To simulate the complex in aqueous solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used to account for the bulk electrostatic effects of the solvent.[12][13]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the most common method for calculating the electronic absorption spectra (e.g., UV-Vis) of molecules by determining the energies and oscillator strengths of electronic transitions.[14]

-

Application: For [Co(CN)6]3-, TD-DFT is used to predict the energies of the d-d (ligand-field) transitions (e.g., ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g) and higher-energy charge-transfer transitions.[12][15]

-

Limitations: Standard TD-DFT can struggle with accurately describing charge-transfer states and may not fully capture the physics of symmetry-forbidden transitions, which gain intensity through vibronic coupling.[12][15]

Multireference Methods (CASSCF/CASPT2)

For a highly accurate description of excited states, especially where electron correlation is strong or multiple electronic configurations are close in energy, multireference methods are required.

-

CASSCF (Complete Active Space Self-Consistent Field): This method optimizes both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons. A typical active space for a transition metal complex includes the metal d-orbitals and the electrons that occupy them. For [Co(CN)6]3-, a minimal active space would be CAS(6,5), corresponding to the six d-electrons in the five 3d-like orbitals. A larger active space may be necessary to include important ligand orbitals or the "double-shell" 4d orbitals.[16]

-

CASPT2 (Complete Active Space Second-Order Perturbation Theory): Since CASSCF only accounts for static electron correlation (near-degeneracy effects), dynamic correlation (the instantaneous repulsion between electrons) is typically added using second-order perturbation theory (CASPT2). This is crucial for obtaining quantitatively accurate transition energies.[17]

The general workflow for these advanced computational studies is outlined below.

Figure 2: A typical workflow for computational analysis.

Experimental Protocols

Synthesis of Potassium Hexacyanocobaltate(III) (K₃[Co(CN)₆])

This protocol is adapted from standard inorganic synthesis procedures.

-

Preparation of Cobalt(II) Cyanide: In a well-ventilated fume hood, dissolve 1.125 g of CoCl₂·6H₂O in 37 mL of deionized water in a 150 mL beaker. Heat the solution to a boil with stirring. Slowly add 15 mL of a 0.85 M KCN solution. A purple precipitate of Co(CN)₂ will form.

-

Filtration: Vacuum filter the Co(CN)₂ precipitate using a Buchner funnel and wash it with cold deionized water. Allow air to be pulled through the product for 5-10 minutes to partially dry it.

-

Oxidation to Cobalt(III): Transfer the moist Co(CN)₂ precipitate to a flask containing 25 mL of 0.85 M KCN solution. Heat the mixture in a boiling water bath while bubbling air through the solution (or with vigorous stirring exposed to air) for approximately one hour. The purple solid will dissolve and the solution will turn a pale yellow, indicating the oxidation of Co(II) to Co(III).

-

Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of pale yellow K₃[Co(CN)₆] crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute aqueous solution of K₃[Co(CN)₆] of a known concentration (e.g., 5-20 mM) using spectroscopic-grade deionized water.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.

-

Measurement: Record the absorbance spectrum from approximately 200 nm to 600 nm. Use deionized water as the reference blank.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the observed electronic transitions. Calculate molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).

Soft X-ray Absorption Spectroscopy (XAS)

This protocol describes a general approach for liquid-phase XAS experiments, often performed at synchrotron facilities or with laboratory-based soft X-ray sources.[18][19]

-

Sample Environment: The aqueous sample of [Co(CN)6]3- is introduced into a vacuum chamber, typically as a liquid microjet to ensure a continuously refreshed sample surface, minimizing radiation damage.

-

X-ray Source and Monochromator: A tunable source of soft X-rays (e.g., from a synchrotron bending magnet or undulator) is used. A grating monochromator selects the desired photon energy with high resolution.[19]

-

Detection: The absorption is measured by detecting a signal proportional to the number of photons absorbed. Common methods include Total Electron Yield (TEY), where emitted electrons are collected, or Total Fluorescence Yield (TFY), where emitted photons are detected.

-

Energy Scan: The spectrum is recorded by scanning the incident photon energy across the absorption edge of interest (e.g., the Co L-edge around 780-800 eV or the N K-edge around 400 eV).[20]

-

Data Normalization: The raw absorption signal is normalized to the incident X-ray flux (I₀) to obtain the final absorption spectrum.

Quantitative Data and Analysis

Computational and experimental studies provide a wealth of quantitative data that characterizes the electronic structure of [Co(CN)6]3-.

Spectroscopic and Ligand Field Parameters

The UV-Vis spectrum of [Co(CN)6]3- is characterized by two weak ligand-field (d-d) bands and more intense charge-transfer bands at higher energies. Recent studies have also identified a very weak spin-forbidden transition.[4][12][15]

| Transition | Assignment | Experimental Energy (cm⁻¹) | Experimental Energy (nm) | Notes |

| Band I | ¹A₁g → ¹T₁g | ~32,400 | ~309 | The first spin-allowed d-d transition. Defines 10Dq - C. |

| Band II | ¹A₁g → ¹T₂g | ~38,400 | ~260 | The second spin-allowed d-d transition. Defines 10Dq + 16B - C. |

| Shoulder | ¹A₁g → ³T₁g | ~25,000 | ~400 | Spin-forbidden transition. Intensity gained through spin-orbit and vibronic coupling.[12][15] |

| Charge Transfer (CT) | Ligand-to-Metal (LMCT) | > 45,000 | < 220 | Intense transition involving electron transfer from ligand orbitals to metal eg* orbitals. |

Table 1: Experimentally observed electronic transitions for aqueous [Co(CN)6]3-. Data compiled from multiple sources.[4][12][21]

From these transition energies, key ligand field parameters can be extracted.

| Parameter | Description | Value (cm⁻¹) |

| 10Dq (or Δoct) | Ligand Field Splitting Energy | ~34,500 |

| B | Racah Interelectronic Repulsion Parameter | ~400-460 |

| C | Racah Interelectronic Repulsion Parameter | ~3,500-3,800 |

Table 2: Ligand Field Parameters for [Co(CN)6]3-. Values can vary slightly based on the analytical model used.[4][5]

Molecular Orbital Composition

DFT calculations combined with population analysis (e.g., Löwdin) provide quantitative insight into the composition of the molecular orbitals.

| Molecular Orbital | Main Character | Co 3d Contribution | C 2p Contribution | N 2p Contribution |

| eg * (LUMO+n) | Co-C σ-antibonding | High | High | Low |

| t2g (HOMO) | Non-bonding / π-bonding | ~60-70% | ~15-25% | ~5-10% |

| eg (bonding) | Co-C σ-bonding | Low | High | Low |

Table 3: Representative molecular orbital contributions for [Co(CN)6]3- based on DFT calculations. Percentages are approximate and depend on the specific computational method.[21]

Advanced Topics and Conclusion

The Role of Vibronic and Spin-Orbit Coupling

The ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions are formally Laporte-forbidden (g → g) in a perfectly octahedral complex. Their observed, albeit weak, intensity is due to vibronic coupling , where asymmetric molecular vibrations momentarily break the centrosymmetry of the complex, allowing the transition to occur.[12][22] Furthermore, the very weak spin-forbidden ¹A₁g → ³T₁g transition only gains significant intensity through spin-orbit coupling , which mixes the triplet state with singlet states of the same symmetry.[12][15] Modern computational models that explicitly include these effects are necessary to accurately reproduce the experimental spectrum.[12][22]

Figure 3: Role of coupling in enabling forbidden transitions.

Conclusion

The electronic structure of [Co(CN)6]3- represents a rich intersection of fundamental chemical principles and advanced analytical techniques. While classical models like Ligand Field Theory provide a robust qualitative framework, a quantitative understanding requires a sophisticated suite of computational tools, including DFT, TD-DFT, and multireference methods. These theoretical predictions are validated and refined by experimental data from UV-Vis and soft X-ray spectroscopies. The study of this "simple" complex continues to yield deeper insights, particularly concerning the subtle but crucial roles of vibronic and spin-orbit coupling in governing its spectroscopic properties. This comprehensive approach, integrating theory, computation, and experiment, is essential for the rational design of new transition metal complexes with tailored electronic and photophysical properties for applications in catalysis, medicine, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Ligand-Field Spectroscopy of Co(III) Complexes and the Development of a Spectrochemical Series for Low-Spin d6 Charge-Transfer Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solved For the complex [Co(CN)6]3- a) Show the molecular | Chegg.com [chegg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. ORCA Input Library - TDDFT [sites.google.com]

- 15. Revisiting the Spectrum of Co(CN)63-: The Role of Correlation, Solvation, and Vibronic and Spin-Orbit Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7.15. The Complete Active Space Self-Consistent Field (CASSCF) Module - ORCA 6.0 Manual [faccts.de]

- 17. Corresponding Active Orbital Spaces along Chemical Reaction Paths - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dspace.library.uu.nl [dspace.library.uu.nl]

- 20. The Role of the Lowest Excited Triplet State in Defining the Rate of Photoaquation of Hexacyanometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Comprehensive Review of Hexacyanocobaltate(III) Chemistry: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacyanocobaltate(III), [Co(CN)₆]³⁻, is a coordination complex of cobalt that has garnered significant attention in various scientific disciplines. Its unique electronic structure, stability, and reactivity make it a versatile tool in fields ranging from inorganic chemistry and materials science to catalysis and biochemistry. This technical guide provides a comprehensive overview of the core chemistry of hexacyanocobaltate(III), with a focus on its synthesis, physicochemical properties, and diverse applications. Detailed experimental protocols, tabulated quantitative data, and visualizations of key processes are presented to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Synthesis and Purification of Potassium Hexacyanocobaltate(III)

The most common salt of the hexacyanocobaltate(III) anion is potassium hexacyanocobaltate(III), K₃[Co(CN)₆]. Its synthesis is a well-established procedure in inorganic chemistry, typically involving the oxidation of a cobalt(II) salt in the presence of excess cyanide ions.

Experimental Protocol: Synthesis of Potassium Hexacyanocobaltate(III)

A widely used method for the preparation of potassium hexacyanocobaltate(III) involves the reaction of cobalt(II) chloride with potassium cyanide, followed by oxidation of the resulting hexacyanocobaltate(II) complex.[1]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Potassium cyanide (KCN)

-

Distilled water

-

Dilute acetic acid

Procedure:

-

A solution of 30 g of potassium cyanide in 200 ml of water is slowly added from a separatory funnel to a well-stirred, boiling solution of 48 g of cobalt(II) chloride hexahydrate in 500 ml of water.

-

A buff-violet precipitate of hydrated cobalt(II) cyanide forms. This precipitate is filtered by suction and washed with two 50-ml portions of cold water.

-

The moist cobalt(II) cyanide is then transferred to a 600-ml beaker containing a solution of 60 g of potassium cyanide in 175 ml of water and stirred until the solid dissolves completely. A slight excess of potassium cyanide is used to prevent the precipitation of K₂Co[Co(CN)₆].[1]

-

The resulting dark red solution of potassium hexacyanocobaltate(II) is heated to boiling for 10-15 minutes, during which the color changes to a pale yellow with the evolution of hydrogen gas.

-

The hot solution is filtered, if necessary, and then cooled in an ice bath to crystallize the product.

-

The very light yellow crystals of potassium hexacyanocobaltate(III) are collected by filtration and drained well.

-

Further crops of crystals can be obtained by evaporating the mother liquor.

-

The crude product can be purified by recrystallization from water. The purity can be checked by boiling a small sample with dilute acetic acid; a pure product will show little to no precipitate.[1]

Physicochemical Properties

The properties of hexacyanocobaltate(III) are dictated by its electronic structure, where the cobalt(III) ion is in a low-spin d⁶ configuration, resulting in a diamagnetic and kinetically inert complex.

Physical Properties

| Property | Value |

| Appearance | Faintly yellow, monoclinic crystals |

| Molecular Formula | K₃[Co(CN)₆] |

| Molecular Weight | 332.33 g/mol |

| Density | 1.878 g/mL at 25 °C |

| Melting Point | Decomposes, forming an olive-green mass |

| Solubility | Freely soluble in water and acetic acid solutions; insoluble in alcohol |

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectrum of hexacyanocobaltate(III) is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration.

| Vibration Mode | Wavenumber (cm⁻¹) |

| ν(C≡N) | ~2130 - 2140 |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of aqueous solutions of K₃[Co(CN)₆] exhibits characteristic absorption bands arising from ligand-field transitions.

| Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ¹A₁g → ¹T₁g | ~313 | ~200 |

| ¹A₁g → ¹T₂g | ~260 | ~160 |

Electrochemical Properties

Cyclic voltammetry is a powerful technique to study the redox behavior of hexacyanocobaltate(III). The [Co(CN)₆]³⁻/[Co(CN)₆]⁴⁻ redox couple is a well-behaved, reversible one-electron process.

| Parameter | Value (vs. SHE) |

| Formal Potential (E°') | ~ -0.83 V |

Chemical Reactivity and Applications

The chemical inertness of the hexacyanocobaltate(III) complex limits its direct reactivity. However, it serves as a crucial precursor for the synthesis of various materials and as a tool in fundamental chemical and biological studies.

Precursor to Prussian Blue Analogs and Metal-Organic Frameworks

Hexacyanocobaltate(III) is a key building block for the synthesis of Prussian blue analogs (PBAs) and other coordination polymers. These materials exhibit interesting magnetic, electronic, and catalytic properties. For instance, reacting K₃[Co(CN)₆] with various metal salts leads to the formation of bimetallic hexacyanocobaltates with diverse structures and functionalities.

Catalysis

Metal hexacyanocobaltate(III) complexes have shown catalytic activity in various organic reactions. For example, they have been investigated as catalysts for the oxidation of organic substrates and in the polymerization of epoxides.

In a notable application, metal(II) hexacyanocobaltate(III) (MHCCo) complexes have been demonstrated to catalyze the prebiotic formation of peptides from amino acids.[1][2][3][4] The surface of these complexes can facilitate the condensation of amino acids like glycine (B1666218) and alanine (B10760859) into dimers, trimers, and even tetramers.[1][2][3][4] The catalytic activity is influenced by the nature of the external metal ion (M(II)).[1][2][3][4]

Role in Biological and Bioinorganic Chemistry

While hexacyanocobaltate(III) itself is not known to be directly involved in specific cellular signaling pathways, its well-defined redox properties make it a valuable tool for studying biological electron transfer processes.

Electron Transfer Studies: The inert nature of the [Co(CN)₆]³⁻ complex allows it to act as a clean outer-sphere electron acceptor in studies of metalloproteins. By measuring the rates of electron transfer from a reduced protein to hexacyanocobaltate(III), researchers can gain insights into the mechanisms of biological redox reactions.

Enzyme Inhibition: While specific inhibition by the hexacyanocobaltate(III) anion is not extensively documented, cobalt complexes, in general, are known to inhibit certain enzymes. For instance, some Co(III) Schiff base complexes have been shown to inhibit human α-thrombin and certain transcription factors.[3] This suggests the potential for designing cobalt-based enzyme inhibitors, although the direct role of the hexacyanocobaltate(III) ion in such processes requires further investigation.

Conclusion

Hexacyanocobaltate(III) is a cornerstone of cobalt coordination chemistry with a rich and expanding scope of applications. Its straightforward synthesis and well-characterized properties make it an ideal starting material for the creation of advanced materials with tailored functionalities. For researchers in drug development and related fields, while not a direct therapeutic agent, its utility as a stable, redox-active tool for probing biological electron transfer reactions is invaluable. The catalytic potential of its derivatives, particularly in the context of prebiotic chemistry, opens up exciting avenues for future research. This guide has provided a comprehensive overview of the fundamental aspects of hexacyanocobaltate(III) chemistry, offering a solid foundation for further exploration and innovation.

References

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: K3[Co(CN)6] as a Precursor for Prussian Blue Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prussian blue analogues (PBAs) are a class of metal-organic frameworks with a versatile porous structure, making them highly attractive for various applications, including energy storage, catalysis, and biomedicine.[1] A specific and important member of this family is cobalt hexacyanocobaltate, Co3[Co(CN)6]2, which can be synthesized using potassium hexacyanocobaltate(III) (K3[Co(CN)6]) as a precursor. This cobalt-based PBA has garnered significant interest for its electrochemical properties and potential in biomedical applications, such as drug delivery and diagnostics.[2][3]

The synthesis of Co3[Co(CN)6]2 nanoparticles from K3[Co(CN)6] is typically achieved through a straightforward co-precipitation method.[1] This process allows for the formation of nanoparticles with controllable size and morphology, which is crucial for their function in biomedical applications.[2] The resulting nanoparticles can be characterized by a variety of techniques to ensure the desired physical and chemical properties.

These application notes provide detailed protocols for the synthesis and characterization of cobalt hexacyanocobaltate nanoparticles using K3[Co(CN)6] as a precursor. Additionally, potential applications in drug delivery and biomedicine are discussed, providing a comprehensive resource for researchers and professionals in the field.

Data Presentation

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

| Parameter | Value/Range | Resulting Characteristic | Reference |

| Precursors | K3[Co(CN)6] and a Cobalt(II) salt (e.g., CoCl2, Co(NO3)2) | Formation of Co3[Co(CN)6]2 | [4] |

| Synthesis Method | Co-precipitation | Formation of nanoparticles | [1] |

| Particle Size | 20-150 nm | Dependent on reaction conditions | [4] |

| Morphology | Nanocubes, spherical nanoparticles | Dependent on surfactants and solvents | [4][5] |

| Crystallography | Face-centered cubic (fcc) | Confirmed by XRD | [4] |

Table 2: Characterization Techniques and Expected Observations

| Technique | Abbreviation | Expected Observations |

| Transmission Electron Microscopy | TEM | Visualization of nanoparticle size, shape, and morphology. |

| Scanning Electron Microscopy | SEM | Analysis of surface morphology and particle aggregates. |

| X-ray Diffraction | XRD | Confirmation of the crystalline structure (fcc for Co3[Co(CN)6]2). |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of the C≡N stretching vibration characteristic of the cyano bridge. |

| Dynamic Light Scattering | DLS | Measurement of the hydrodynamic diameter and size distribution of nanoparticles in suspension. |

Experimental Protocols

Protocol 1: Synthesis of Cobalt Hexacyanocobaltate Nanoparticles

This protocol describes a co-precipitation method for the synthesis of Co3[Co(CN)6]2 nanoparticles.

Materials:

-

Potassium hexacyanocobaltate(III) (K3[Co(CN)6])

-

Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

-

Deionized water

-

Centrifuge

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.1 M aqueous solution of K3[Co(CN)6].

-

Prepare a 0.15 M aqueous solution of CoCl2·6H2O.

-

-

Co-precipitation:

-

Place the K3[Co(CN)6] solution in a beaker on a magnetic stirrer.

-

While stirring vigorously, add the CoCl2·6H2O solution dropwise to the K3[Co(CN)6] solution.

-

A precipitate will form immediately.

-

Continue stirring the mixture for 2-4 hours at room temperature to ensure complete reaction and aging of the precipitate.

-

-

Purification:

-

Collect the precipitate by centrifugation at 8000 rpm for 15 minutes.

-

Discard the supernatant.

-

Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times.

-

Finally, wash the pellet with ethanol to remove excess water and aid in drying.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60 °C overnight.

-

The resulting powder is Co3[Co(CN)6]2 nanoparticles.

-

Protocol 2: Characterization of Nanoparticles

1. Transmission Electron Microscopy (TEM):

-

Disperse a small amount of the nanoparticle powder in ethanol by sonication.

-

Place a drop of the dispersion onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Image the nanoparticles using a TEM instrument to determine their size, shape, and morphology.

2. X-ray Diffraction (XRD):

-

Place the powdered nanoparticle sample on a sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Compare the resulting diffraction pattern with standard patterns for Co3[Co(CN)6]2 to confirm the crystal structure.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Mix a small amount of the nanoparticle powder with KBr and press into a pellet.

-

Alternatively, perform attenuated total reflectance (ATR)-FTIR on the powder.

-

Record the FTIR spectrum and identify the characteristic cyanide stretching peak around 2180 cm⁻¹.

Visualizations

Caption: Workflow for the synthesis of Co3[Co(CN)6]2 nanoparticles.

Caption: General cellular uptake pathway for Prussian blue analogue nanoparticles.

Applications in Drug Development

Prussian blue analogues, including cobalt-based formulations, are promising platforms for drug delivery due to their porous structure, high surface area, and biocompatibility.[2][6]

-

Drug Loading: The porous nature of Co3[Co(CN)6]2 nanoparticles allows for the loading of therapeutic agents. Drug molecules can be encapsulated within the pores or adsorbed onto the surface of the nanoparticles. The loading efficiency will depend on the physicochemical properties of both the drug and the nanoparticle.

-

Controlled Release: The release of the loaded drug can be triggered by changes in the physiological environment, such as pH. For instance, the acidic environment of tumor tissues or intracellular lysosomes can facilitate the degradation of the nanoparticle framework, leading to the release of the therapeutic payload.

-

Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.

-

Theranostics: Cobalt-based PBAs can also be used in theranostics, which combines therapy and diagnostics. Their inherent properties may allow for their use as contrast agents in magnetic resonance imaging (MRI), enabling the visualization of the nanoparticles' biodistribution while they deliver a therapeutic agent.[3]

Conclusion

The use of K3[Co(CN)6] as a precursor provides a reliable method for the synthesis of Co3[Co(CN)6]2 Prussian blue analogue nanoparticles. The protocols outlined in these application notes offer a foundation for researchers to produce and characterize these materials. The unique properties of these nanoparticles open up exciting possibilities for their application in drug development, particularly in the areas of targeted drug delivery and theranostics. Further research into surface functionalization and in vivo studies will be crucial for translating the potential of these materials into clinical applications.

References

- 1. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]